molecular formula C14H13NO B14213193 6-(3,5-Dimethylphenyl)pyridine-2-carbaldehyde CAS No. 628291-93-0

6-(3,5-Dimethylphenyl)pyridine-2-carbaldehyde

Cat. No.: B14213193
CAS No.: 628291-93-0
M. Wt: 211.26 g/mol
InChI Key: YMVFPZWQFXODJF-UHFFFAOYSA-N
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Description

6-(3,5-Dimethylphenyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C14H13NO It is a derivative of pyridine-2-carbaldehyde, where the pyridine ring is substituted with a 3,5-dimethylphenyl group

Preparation Methods

The synthesis of 6-(3,5-Dimethylphenyl)pyridine-2-carbaldehyde can be achieved through several routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3,5-dimethylphenyl is coupled with a halogenated pyridine-2-carbaldehyde under palladium catalysis . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial production methods for this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The choice of reagents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

6-(3,5-Dimethylphenyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 6-(3,5-Dimethylphenyl)pyridine-2-carboxylic acid, while reduction yields 6-(3,5-Dimethylphenyl)pyridine-2-methanol.

Scientific Research Applications

6-(3,5-Dimethylphenyl)pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the mechanisms of these reactions.

    Medicine: Derivatives of this compound may have potential therapeutic applications. For example, they can be explored for their activity as enzyme inhibitors or as ligands for metal-based drugs.

    Industry: In materials science, this compound can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 6-(3,5-Dimethylphenyl)pyridine-2-carbaldehyde exerts its effects depends on its specific application. In enzyme-catalyzed reactions, the aldehyde group can undergo nucleophilic attack by amino acids in the active site of the enzyme, leading to the formation of a covalent intermediate. This intermediate can then undergo further transformations, depending on the enzyme’s catalytic mechanism.

In medicinal chemistry, the compound’s mechanism of action may involve binding to specific molecular targets, such as enzymes or receptors. The interaction with these targets can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

6-(3,5-Dimethylphenyl)pyridine-2-carbaldehyde can be compared with other pyridine-2-carbaldehyde derivatives, such as:

    Pyridine-2-carbaldehyde: The parent compound, which lacks the 3,5-dimethylphenyl group. It has similar reactivity but different physical and chemical properties.

    3,5-Dimethylpyridine-2-carbaldehyde: A derivative where the pyridine ring is substituted with methyl groups at the 3 and 5 positions. This compound may have different reactivity and applications compared to this compound.

    6-(3,5-Dimethylphenyl)pyridine-3-carbaldehyde: A positional isomer where the aldehyde group is located at the 3 position instead of the 2 position. This change in position can affect the compound’s reactivity and interactions with other molecules.

Properties

CAS No.

628291-93-0

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

6-(3,5-dimethylphenyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C14H13NO/c1-10-6-11(2)8-12(7-10)14-5-3-4-13(9-16)15-14/h3-9H,1-2H3

InChI Key

YMVFPZWQFXODJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=CC(=N2)C=O)C

Origin of Product

United States

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